molecular formula C22H14N4 B14509286 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile CAS No. 64315-56-6

3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile

Cat. No.: B14509286
CAS No.: 64315-56-6
M. Wt: 334.4 g/mol
InChI Key: JCMGFFLXLKQWFL-UHFFFAOYSA-N
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Description

3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile: is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and four cyano groups. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of a diene with a dienophile, followed by the introduction of cyano groups. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, often using reagents like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or alcohols in an organic solvent like ethanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to amines or alkanes.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: In chemistry, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound can be used to study the interactions between cyano groups and biological molecules. It serves as a model compound for understanding the behavior of nitriles in biological systems.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of cyano groups can impart bioactivity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA. The pathways involved include nucleophilic addition and substitution reactions, which can alter the function of the target molecules.

Comparison with Similar Compounds

  • 3,6-Diphenylcyclohex-4-ene-1,2-dicarboxylic acid
  • 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
  • 3- (4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile

Comparison: Compared to these similar compounds, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its reactivity and chemical properties. The cyano groups enhance its ability to participate in nucleophilic substitution reactions and increase its potential for forming stable complexes with various reagents.

Properties

CAS No.

64315-56-6

Molecular Formula

C22H14N4

Molecular Weight

334.4 g/mol

IUPAC Name

3,3-diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C22H14N4/c23-14-20(15-24)12-7-13-22(21(20,16-25)17-26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,13H,12H2

InChI Key

JCMGFFLXLKQWFL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C(C1(C#N)C#N)(C#N)C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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